Methyl 3-oxooctanoate

Description

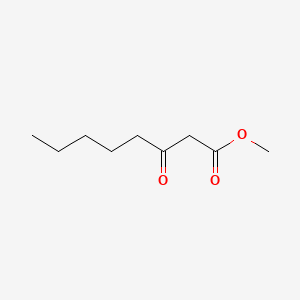

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLCWZMIZHQGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066783 | |

| Record name | Methyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-95-4 | |

| Record name | Octanoic acid, 3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 3-oxooctanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-oxooctanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the β-carbon relative to the ester carbonyl. This structural motif imparts unique chemical reactivity, making it a valuable intermediate in synthetic organic chemistry. While not found in nature, its utility as a building block in the synthesis of more complex molecular architectures positions it as a compound of interest for researchers in pharmaceuticals, agrochemicals, and material science.[1] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its structure, spectroscopic profile, reactivity, synthesis, and handling for professionals in scientific research and development.

Chemical Identity and Physical Properties

This compound is an organic compound with the molecular formula C9H16O3.[2][3] Its structure consists of an eight-carbon chain with a ketone at the C-3 position and a methyl ester at the C-1 position. This arrangement is key to its chemical behavior.

Molecular Structure

The structure of this compound is fundamental to understanding its properties. The IUPAC name for this compound is this compound.[3][4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key identifiers and physical properties for this compound is provided in the table below. These properties are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Methyl 3-ketooctanoate, Octanoic acid, 3-oxo-, methyl ester | [2][5] |

| CAS Number | 22348-95-4 | [2][3] |

| Molecular Formula | C9H16O3 | [2][3][5] |

| Molecular Weight | 172.22 g/mol | [3][5][6] |

| Appearance | Colorless Liquid (predicted) | [7] |

| Boiling Point | 219.30 °C (estimated at 760 mm Hg) | [1][2] |

| Density | 0.994 g/mL | [6] |

| Solubility in Water | 4940 mg/L at 25 °C (estimated) | [1][2] |

| Flash Point | 86.00 °C (187.00 °F) (estimated) | [1][2] |

| logP (o/w) | 2.310 (estimated) | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The key functional groups—a ketone, an ester, and an aliphatic chain—give rise to characteristic signals in various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester like this compound is distinguished by two prominent carbonyl (C=O) stretching absorptions.[8]

-

Ester C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1745 cm⁻¹.[8] This is characteristic of the saturated ester carbonyl group.

-

Ketone C=O Stretch: Another strong absorption should appear at a lower wavenumber, typically around 1715-1720 cm⁻¹, corresponding to the ketone carbonyl stretch.[8]

-

C-O Stretch: A strong band in the 1250-1230 cm⁻¹ region is indicative of the C-O single bond stretch of the ester group.[9]

-

C-H Stretch: Absorptions in the 2860-2975 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic chain.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester singlet (around 3.7 ppm), a singlet for the α-methylene protons between the two carbonyls (around 3.4 ppm), and various multiplets for the protons of the pentyl chain. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester around 167 ppm and ketone around 202 ppm), the methyl ester carbon (around 52 ppm), the α-methylene carbon (around 49 ppm), and the carbons of the aliphatic side chain.[3]

Mass Spectrometry (MS)

In GC-MS analysis, this compound will exhibit a molecular ion peak corresponding to its molecular weight.[3] Common fragmentation patterns for β-keto esters include McLafferty rearrangement and cleavage alpha to the carbonyl groups, leading to characteristic fragment ions. The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 43, 116, and 99 for this compound.[3][4]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the β-keto ester functional group, which exhibits keto-enol tautomerism and possesses acidic α-protons.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol forms. The methylene protons situated between the two carbonyl groups are acidic, allowing for the formation of a stabilized enolate intermediate, which can then be protonated to form the enol tautomer. This equilibrium is fundamental to its reactivity.

Caption: Equilibrium between the keto and enol tautomers.

Reactivity Profile

-

Enolate Formation: The acidic α-protons can be readily removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions, such as alkylations and acylations.

-

Hydrolysis: Like other esters, it can be hydrolyzed under acidic or basic conditions to yield methanol and 3-oxooctanoic acid. The resulting β-keto acid is prone to decarboxylation upon heating.

-

Reduction: The ketone group can be selectively reduced using reagents like sodium borohydride to yield methyl 3-hydroxyoctanoate. This transformation is crucial in the synthesis of chiral building blocks.[10]

Stability and Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][11] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent degradation.[11]

Synthesis Methodology

A common and effective method for synthesizing β-keto esters like this compound is through a variation of the malonic ester synthesis. The following protocol is adapted from a general procedure for preparing 3-oxo-fatty acid methyl esters.[12]

Experimental Protocol: Synthesis via Acylation of a Malonate Dianion Equivalent

This procedure involves the acylation of the magnesium enolate of potassium methyl malonate with hexanoyl chloride.

Step 1: Formation of the Magnesium Enolate

-

To a flask under an inert atmosphere (e.g., Argon), add potassium methyl malonate.

-

Add anhydrous acetonitrile and stir to create a suspension. Cool the mixture to 10-15 °C.

-

Slowly add dry triethylamine, followed by anhydrous magnesium chloride.

-

Allow the mixture to stir at room temperature for approximately 2.5 hours. The formation of a slurry indicates the generation of the magnesium enolate complex.[12]

Step 2: Acylation Reaction

-

Cool the resulting slurry to 0 °C.

-

Add hexanoyl chloride dropwise over 25-30 minutes, maintaining the low temperature.

-

Add a small amount of additional triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[12]

Step 3: Workup and Purification

-

Concentrate the mixture in vacuo to remove the acetonitrile.

-

Suspend the residue in toluene and re-concentrate to remove residual solvent.

-

Add fresh toluene and cool the mixture to 10-15 °C.

-

Carefully add aqueous HCl (e.g., 13%) to quench the reaction and dissolve magnesium salts, keeping the temperature below 25 °C.[12]

-

Separate the aqueous layer. Wash the organic layer sequentially with aqueous HCl and water.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Development

While specific, large-scale industrial applications for this compound are not widely documented, its value lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: β-keto esters are foundational building blocks for the synthesis of various heterocyclic compounds and complex natural products that form the core of many pharmaceutical agents.

-

Agrochemicals: The structural motif is present in certain classes of herbicides and pesticides.

-

Flavor and Fragrance: Although this specific ester is not noted for fragrance use, related β-keto esters can serve as precursors to compounds with desirable organoleptic properties.[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a combustible liquid.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11][15]

-

Handling: Use in a well-ventilated area or with a local exhaust system to avoid inhalation of vapors.[11][15] Keep away from heat, sparks, open flames, and other sources of ignition.[13][14] Avoid contact with skin, eyes, and clothing.[11]

-

First Aid: In case of skin contact, rinse with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[15] If irritation persists or if ingested, seek medical attention.

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[15]

References

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89668, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8091, Methyl octanoate. Retrieved from [Link]

-

Velasco, L. G., et al. (2021). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Brown, W. P. (2025). Infrared spectrum of methyl ethanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound, 22348-95-4 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:22348-95-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound [stenutz.eu]

- 7. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-oxooctanoate

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of methyl 3-oxooctanoate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The methodologies presented are grounded in established chemical principles, ensuring reproducibility and a thorough understanding of the underlying processes.

Introduction: The Significance of this compound

This compound, a β-keto ester, is a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.[1] This compound and its analogs are crucial in the synthesis of various pharmaceuticals and are also utilized in the flavor and fragrance industry due to their characteristic fruity aromas.[1][2] A thorough understanding of its synthesis and characterization is paramount for its effective application in research and development.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through several established methods. The Claisen condensation of methyl hexanoate with methyl acetate is a common route.[3] An alternative and often high-yielding approach is the reaction of a hexanoyl derivative with a malonic acid monoester, which readily undergoes decarboxylation.[3] Here, we detail a robust procedure analogous to the synthesis of other 3-oxo-fatty acid methyl esters.[4]

Synthetic Strategy: Malonic Ester Acylation and Decarboxylation

This method involves the acylation of a magnesium-chelated monomethyl malonate with hexanoyl chloride, followed by in-situ decarboxylation to yield the target β-keto ester. The use of a magnesium salt of the malonic ester enhances its nucleophilicity and prevents self-condensation.

Experimental Protocol

Materials:

-

Monomethyl potassium malonate

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Hexanoyl chloride

-

Toluene

-

13% Aqueous Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

Procedure:

-

Formation of the Magnesium Enolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an argon inlet, suspend monomethyl potassium malonate in anhydrous acetonitrile.

-

Cool the stirred mixture to 10-15 °C in an ice-water bath.

-

Slowly add dry triethylamine, followed by the portion-wise addition of anhydrous magnesium chloride.

-

Allow the mixture to warm to room temperature (20-25 °C) and stir for 2.5 hours. A thick slurry will form.[4]

-

Acylation: Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Add hexanoyl chloride dropwise over 25 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, add a small amount of triethylamine and allow the reaction mixture to stir overnight at room temperature.[4]

-

Work-up and Extraction: Concentrate the reaction mixture in vacuo to remove acetonitrile.

-

Suspend the residue in toluene and re-concentrate in vacuo to remove residual triethylamine.

-

Add fresh toluene to the residue and cool the mixture to 10-15 °C.

-

Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C to quench the reaction and dissolve the magnesium salts.[4]

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl, followed by one wash with water.[4]

-

Preliminary Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove residual water.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]

Reaction Mechanism Overview

Caption: Synthetic pathway for this compound.

Purification of this compound

The crude product often contains unreacted starting materials and byproducts. High-purity this compound can be obtained through high-vacuum distillation or flash column chromatography.[5]

High-Vacuum Distillation: This is the preferred method for purifying high-boiling oils like this compound.[5] A short-path distillation apparatus is recommended to minimize product loss.

Flash Column Chromatography: If distillation is not feasible, flash chromatography can be employed.

-

Stationary Phase: Silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective.

-

Caution: β-Keto esters can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[5] To mitigate this, the silica gel can be deactivated by pre-treating it with the eluent system containing a small amount (0.1-1%) of triethylamine.[5]

Characterization of this compound

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound. β-keto esters can exist in equilibrium between their keto and enol tautomers, which can be observed in their spectra.[6]

Caption: Workflow for the characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6] For β-keto esters, a characteristic doublet is often observed for the carbonyl (C=O) stretches.[7]

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).[6]

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| Ester C=O Stretch | ~1740-1750 | Strong | [7][8][9] |

| Ketone C=O Stretch | ~1715-1725 | Strong | [8][10] |

| C-O Stretch | ~1300-1000 | Strong, Broad | [7][9] |

| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms.[6] Spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[11]

¹H NMR Spectroscopy:

-

Methyl Ester (-OCH₃): A singlet at approximately 3.7 ppm.

-

Methylene (-CH₂-) alpha to both carbonyls: A singlet around 3.4-3.5 ppm.[12]

-

Methylene (-CH₂-) alpha to ketone: A triplet at approximately 2.5 ppm.

-

Alkyl Chain (-CH₂-)n: Multiplets in the range of 1.3-1.6 ppm.

-

Terminal Methyl (-CH₃): A triplet around 0.9 ppm.

¹³C NMR Spectroscopy:

-

Ester Carbonyl (C=O): ~167-175 ppm.

-

Ketone Carbonyl (C=O): ~200-205 ppm.

-

Methyl Ester (-OCH₃): ~52 ppm.

-

Methylene (-CH₂-) alpha to both carbonyls: ~49 ppm.

-

Methylene (-CH₂-) alpha to ketone: ~43 ppm.

-

Alkyl Chain Carbons: ~22-31 ppm.

-

Terminal Methyl Carbon: ~14 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Formula: C₉H₁₆O₃

-

Molecular Weight: 172.22 g/mol [13]

-

Expected Molecular Ion Peak (M⁺): m/z = 172

-

Key Fragmentation: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[14][15] A prominent peak is often observed at m/z = 116, corresponding to the McLafferty rearrangement product.[13][16]

Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation | Reference |

| IR | Ester C=O Stretch | ~1740-1750 cm⁻¹ | [7][8] |

| Ketone C=O Stretch | ~1715-1725 cm⁻¹ | [8][10] | |

| ¹H NMR | -OCH₃ (s) | ~3.7 ppm | |

| -COCH₂CO- (s) | ~3.4-3.5 ppm | [12] | |

| ¹³C NMR | Ester C=O | ~167-175 ppm | |

| Ketone C=O | ~200-205 ppm | ||

| MS | Molecular Ion (M⁺) | m/z = 172 | [13] |

| Major Fragment | m/z = 116 | [13][16] |

Applications in Research and Development

This compound is a key starting material for the synthesis of a variety of more complex molecules. Its reactive methylene group can be readily alkylated or acylated, and the ketone functionality can undergo reductions, oximations, and other transformations. These properties make it a valuable precursor for:

-

Pharmaceuticals: As a building block for creating complex molecular scaffolds.[1][2]

-

Fine Chemicals: Used in the synthesis of specialty chemicals and materials.

-

Agrochemicals: As an intermediate in the production of pesticides and herbicides.

-

Flavor and Fragrance: As a component in the formulation of fruity and sweet aromas.[1]

By following the detailed synthetic and characterization protocols outlined in this guide, researchers and drug development professionals can confidently produce and validate high-purity this compound for their specific applications.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Organic Spectroscopy International. (2015, January 12). Ester infrared spectra.

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.

- PubChem. (n.d.). This compound.

- Reyes-Mayorga, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6807.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89668, this compound. Retrieved from [Link]

- BenchChem. (n.d.). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Methyl 3-Oxohexanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

- Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5660–5663.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-oxooctadecanoate.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

-

National Institute of Standards and Technology. (n.d.). Methyl acetoacetate. Retrieved from [Link]

-

mzCloud. (2015, January 27). Methyl acetoacetate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H16O3). Retrieved from [Link]

- DeGoey, D. A., et al. (2020). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry, 63(3), 1080–1093.

- Trost, B. M., & Kunz, R. A. (1974). New synthetic reactions. Convenient approach to methyl 3-oxo-4-pentenoate. The Journal of Organic Chemistry, 39(16), 2475–2476.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 .... Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl octanoate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts .... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3-Oxooctanoate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by methyl 3-oxooctanoate, a representative β-keto ester. The document delves into the fundamental principles governing this equilibrium, the structural and environmental factors that influence the relative stability of the tautomers, and the advanced analytical methodologies employed for their characterization and quantification. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are presented, offering researchers, scientists, and drug development professionals a robust framework for investigating this critical chemical phenomenon. The guide emphasizes the causality behind experimental choices and provides a self-validating system for protocol execution and data interpretation, ensuring scientific integrity and reproducibility.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry that describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the presence of acidic α-hydrogens situated between the two carbonyl groups facilitates this reversible isomerization.[1] This dynamic equilibrium is not a resonance phenomenon, as it involves the movement of both atoms (a proton) and electrons, resulting in two distinct chemical species with different structural and spectroscopic properties.[2]

The interconversion between the keto and enol forms can be catalyzed by either acid or base.[2] In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen and facilitating its removal to form the enol.[2][3] Under basic conditions, the α-hydrogen is directly abstracted to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.[2]

Generally, for simple ketones and aldehydes, the keto form is thermodynamically more stable and predominates at equilibrium.[4][5] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation, often leading to a substantial population of the enol tautomer at equilibrium.[5][6][7]

Keto-Enol Tautomerism in this compound

This compound, as a β-keto ester, exists as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is a critical determinant of its physical and chemical properties, including its reactivity, polarity, and potential as a synthetic intermediate.

Structural Features and Tautomer Stability

The enol form of this compound is stabilized by two key structural features:

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable, six-membered intramolecular hydrogen bond with the ester carbonyl oxygen.[1] This cyclic arrangement significantly enhances the stability of the enol tautomer, particularly in non-polar, aprotic solvents where intermolecular hydrogen bonding with the solvent is minimized.[2]

-

Conjugation: The C=C double bond of the enol is conjugated with the ester carbonyl group, leading to delocalization of π-electrons and increased thermodynamic stability.[2][5]

The general equilibrium for this compound is depicted below:

Caption: Keto-enol tautomerism of this compound.

Influence of Solvent Polarity

The solvent plays a crucial role in determining the position of the keto-enol equilibrium. As a general trend for acyclic β-dicarbonyl compounds, the proportion of the enol tautomer decreases with increasing solvent polarity.[8][9] This is often attributed to the fact that the more polar keto form is better stabilized by polar solvents through dipole-dipole interactions.[8][10] In contrast, non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol tautomer.[2] The ability of the solvent to act as a hydrogen bond donor or acceptor also significantly impacts the equilibrium.[8] Protic solvents can disrupt the intramolecular hydrogen bond of the enol, thereby destabilizing it relative to the keto form.

Analytical Methodologies for Characterization and Quantification

The slow interconversion between the keto and enol forms on the NMR timescale makes Nuclear Magnetic Resonance (NMR) spectroscopy an ideal technique for their direct observation and quantification.[11][12][13] UV-Vis spectroscopy serves as a valuable complementary method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide distinct signals for the keto and enol tautomers, allowing for unambiguous identification and the determination of their relative concentrations.

Characteristic ¹H NMR Signals (in CDCl₃):

| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH₂ (C-2) | ~3.4 - 3.6 | Singlet |

| Keto | α'-CH₂ (C-4) | ~2.5 | Triplet |

| Keto | OCH₃ | ~3.7 | Singlet |

| Enol | Vinylic =CH (C-2) | ~5.0 - 5.5 | Singlet |

| Enol | Enolic OH | ~12.0 - 14.0 | Broad Singlet |

| Enol | OCH₃ | ~3.7 | Singlet |

Characteristic ¹³C NMR Signals (in CDCl₃):

| Tautomer | Carbon | Chemical Shift (δ, ppm) |

| Keto | Ketone C=O (C-3) | ~202 |

| Keto | Ester C=O (C-1) | ~167 |

| Keto | α-CH₂ (C-2) | ~50 |

| Enol | Ester C=O (C-1) | ~172 |

| Enol | Enolic C-OH (C-3) | ~177 |

| Enol | Vinylic =CH (C-2) | ~90 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T₁).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis and Quantification:

-

Phase and baseline correct the ¹H NMR spectrum.

-

Integrate the area of a characteristic signal for the keto form (e.g., the α-CH₂ singlet) and the enol form (e.g., the vinylic =CH singlet).

-

Calculate the percentage of the enol tautomer using the following equation, accounting for the number of protons each signal represents:

% Enol = [Integral (Enol) / (Integral (Enol) + (Integral (Keto) / 2))] * 100

-

The equilibrium constant (Keq) can be calculated as:

Keq = [% Enol] / [% Keto]

-

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used as a complementary technique to study keto-enol tautomerism. The conjugated π-system of the enol tautomer results in a characteristic absorption band at a longer wavelength (π → π* transition) compared to the keto form, which typically exhibits a weaker n → π* transition at a shorter wavelength.[14]

Expected UV-Vis Absorption:

-

Keto Tautomer: Weak absorption (n → π*) around 270-300 nm.

-

Enol Tautomer: Strong absorption (π → π*) at a wavelength greater than the keto form, the exact λmax being solvent-dependent.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., hexane, ethanol).

-

Prepare a series of dilutions to determine the linear range of absorbance.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes.

-

Blank the instrument with the pure solvent.

-

-

Data Acquisition:

-

Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Interpretation:

-

The intensity of the absorption band corresponding to the enol tautomer can be correlated with its concentration, although quantitative analysis often requires the determination of the molar absorptivity of the pure enol form, which can be challenging.

-

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the keto-enol tautomerism of this compound.[10][15] These methods can be employed to:

-

Calculate the relative energies and thermodynamic stabilities of the keto and enol tautomers in the gas phase and in various solvents.[10]

-

Predict the geometric parameters and vibrational frequencies of each tautomer.

-

Model the transition state for the interconversion between the two forms.

Benchmarking computational methods against experimental data is crucial for ensuring the accuracy of the predictions.[15]

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, governed by a delicate balance of intramolecular stabilizing effects and solvent interactions. A thorough understanding and the ability to quantify this equilibrium are paramount for its effective utilization in research and drug development. NMR spectroscopy stands as the primary analytical tool for this purpose, providing direct and quantitative information on the tautomeric composition. The detailed protocols and theoretical framework presented in this guide offer a comprehensive resource for scientists to confidently investigate this and related β-dicarbonyl systems, ensuring the generation of accurate and reproducible data.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Bruice, P. Y. (2016). Organic Chemistry. Pearson. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216–1224. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

McCann, B. W., McFarland, S., & Acevedo, O. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(33), 8724–8733. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516–1526. [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. comporgchem.com [comporgchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-oxooctanoate (C₉H₁₆O₃), a β-keto ester of significant interest in synthetic organic chemistry and as a potential building block in drug development. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into spectral interpretation, experimental considerations, and the pivotal role of keto-enol tautomerism. Detailed protocols for data acquisition are provided to ensure methodological robustness and reproducibility.

Introduction

This compound is a valuable bifunctional molecule possessing both a ketone and an ester moiety. Its structural features make it a versatile precursor for the synthesis of a wide array of more complex organic molecules, including pharmaceuticals and natural products. Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating its molecular structure, identifying functional groups, and confirming its identity and purity. A key characteristic of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers, a phenomenon that is readily explored and quantified by spectroscopic methods.[1] This guide will provide a detailed examination of the spectroscopic signature of this compound, empowering researchers to confidently identify and characterize this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the carbon-hydrogen framework and the presence of its keto and enol tautomers.

Keto-Enol Tautomerism

In solution, this compound exists as an equilibrium between its keto and enol forms. This equilibrium is influenced by factors such as solvent polarity, temperature, and concentration.[2] The interconversion between the two tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[3]

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will display signals for both the major keto form and the minor enol form. The chemical shifts, multiplicities, and coupling constants provide a detailed picture of the proton environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.73 | s | 3H | -OCH₃ (a) |

| ~3.44 | s | 2H | -C(O)CH₂C(O)- (b) |

| ~2.53 | t, J ≈ 7.4 Hz | 2H | -C(O)CH₂CH₂- (c) |

| ~1.59 | sextet, J ≈ 7.4 Hz | 2H | -CH₂CH₂CH₂- (d) |

| ~1.29 | m | 4H | -CH₂(CH₂)₂CH₃ (e, f) |

| ~0.89 | t, J ≈ 7.0 Hz | 3H | -CH₂CH₃ (g) |

Table 2: Predicted ¹H NMR Spectral Data for this compound (Enol Form) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | Enolic -OH |

| ~5.05 | s | 1H | Vinylic =CH- |

| ~3.73 | s | 3H | -OCH₃ |

| ~2.15 | t, J ≈ 7.5 Hz | 2H | =C(OH)CH₂CH₂- |

| ~1.45 | m | 2H | -CH₂CH₂CH₂- |

| ~1.29 | m | 4H | -CH₂(CH₂)₂CH₃ |

| ~0.89 | t, J ≈ 7.0 Hz | 3H | -CH₂CH₃ |

Note: The exact chemical shifts and the ratio of keto to enol forms can vary depending on the solvent and experimental conditions.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Keto Form) in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~202.7 | Ketone C=O (C-3) |

| ~167.5 | Ester C=O (C-1) |

| ~52.3 | -OCH₃ |

| ~49.8 | -C(O)CH₂C(O)- (C-2) |

| ~43.3 | -C(O)CH₂CH₂- (C-4) |

| ~31.2 | -CH₂- (C-6) |

| ~23.5 | -CH₂- (C-5) |

| ~22.4 | -CH₂- (C-7) |

| ~13.9 | -CH₃ (C-8) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Enol Form) in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | Ester C=O |

| ~172.1 | Enolic =C-OH |

| ~89.2 | Vinylic =CH- |

| ~51.5 | -OCH₃ |

| ~35.0 | =C(OH)CH₂CH₂- |

| ~31.4 | -CH₂- |

| ~25.0 | -CH₂- |

| ~22.4 | -CH₂- |

| ~13.9 | -CH₃ |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its structure and assess the keto-enol tautomeric ratio.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric glassware

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. Transfer the solution to an NMR tube.[1]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.[1]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[4]

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[4]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-210 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.

-

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of its carbonyl groups.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, ~2872 | Medium-Strong | C-H stretching (alkane) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1435 | Medium | C-H bending (O-CH₃) |

| ~1360 | Medium | C-H bending (CH₃) |

| ~1160 | Strong | C-O stretching (ester) |

The presence of two distinct carbonyl peaks is a hallmark of the keto form of a β-keto ester.[5] The enol form, if present in a high enough concentration, would exhibit a broad O-H stretch around 3200-2500 cm⁻¹ and a conjugated C=C stretch around 1640-1610 cm⁻¹.[1]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of neat this compound to identify its characteristic functional groups.

Materials:

-

This compound

-

FT-IR spectrometer with a diamond ATR accessory

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[6]

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[1]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) is a common technique.

Molecular Ion: The molecular ion peak ([M]⁺) for this compound (molar mass: 172.22 g/mol ) is expected at an m/z of 172.[7]

Key Fragmentation Pathways: The fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[8][9]

-

α-Cleavage: Cleavage of the bond between C-2 and C-3 can lead to the formation of an acylium ion at m/z 101. Cleavage between C-3 and C-4 can result in an acylium ion at m/z 71.

-

McLafferty Rearrangement: A characteristic McLafferty rearrangement involving the transfer of a γ-hydrogen from the alkyl chain to the keto-carbonyl oxygen can lead to a prominent peak at m/z 116.[7] This is often a significant fragment in the mass spectra of β-keto esters.[8] Another McLafferty-type rearrangement can occur involving the ester carbonyl, leading to a fragment at m/z 74.

Table 6: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 172 | [M]⁺ |

| 141 | [M - OCH₃]⁺ |

| 116 | McLafferty rearrangement product |

| 101 | [CH₃OC(O)CH₂CO]⁺ |

| 99 | |

| 71 | [CH₃(CH₂)₄CO]⁺ |

| 43 | [CH₃CO]⁺ |

The PubChem entry for this compound lists the top three peaks in the GC-MS data as m/z 43, 116, and 99, which is consistent with the predicted fragmentation pathways.[7]

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous fingerprint for its identification and characterization. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating its chemical structure and for quantifying the keto-enol tautomeric equilibrium. Infrared spectroscopy offers a rapid method for confirming the presence of the characteristic ketone and ester functional groups. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, further corroborating the structure. By understanding and applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize these powerful analytical techniques in their work with this compound and related β-keto esters.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89668, this compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89668, this compound. Retrieved from [Link]

-

Liu, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 2707-2711. [Link]

-

University of California, Davis. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts. [Link]

-

PubChemLite. (n.d.). This compound (C9H16O3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84501, Methyl 3-oxooctadecanoate. Retrieved from [Link]

-

Liu, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

-

Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Chemoselective Amination of β-Keto Amides. Current Organic Chemistry, 20(12), 1334-1348. [Link]

-

OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

Bruker. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. University of Washington. [Link]

-

mzCloud. (2015). Methyl acetoacetate. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl acetoacetate. In NIST Chemistry WebBook. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Link]

-

LibreTexts. (2022). IR Spectroscopy. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism and the formation of chelate. Notations are introduced for the interpretation of 1 H and 13 C NMR signals. [Link]

-

SpectraBase. (n.d.). Methyl octanoate. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8091, Methyl Octanoate. Retrieved from [Link]

-

ResearchGate. (2023). Analysis of Methyl 3-oxopentanoate using Gas Chromatography?. [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]

-

LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

University of California, Irvine. (n.d.). IR_lectureNotes.pdf. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

The Versatile Virtuoso: A Senior Application Scientist's Guide to Methyl 3-Oxooctanoate in Modern Organic Synthesis

Abstract

Methyl 3-oxooctanoate, a seemingly unassuming β-keto ester, is in fact a powerful and versatile building block in the arsenal of the modern organic chemist. Its unique trifecta of functional groups—a ketone, an ester, and an activatable α-methylene—renders it a highly valuable precursor for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth technical exploration of the role of this compound in key synthetic transformations, including alkylations, acylations, cyclizations, and reductions. By delving into the mechanistic underpinnings of these reactions and providing field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the synthetic potential of this remarkable molecule. We will explore its utility in constructing key pharmacophores and its emerging applications, demonstrating its significance from the research bench to industrial-scale synthesis.

Introduction: The Strategic Value of a β-Keto Ester

This compound (C₉H₁₆O₃) is a colorless to light yellow liquid characterized by its dual carbonyl functionality.[1] The strategic value of this molecule lies in the acidity of the α-protons situated between the ketone and the ester groups (the C2 position). This acidity allows for the facile generation of a stabilized enolate, a potent carbon nucleophile that is central to many carbon-carbon bond-forming reactions. The interplay between the ketone and ester functionalities not only facilitates enolate formation but also provides multiple avenues for subsequent transformations.

The general reactivity of β-keto esters is well-established, and this compound is a prime exemplar of this compound class. Its reactions are foundational to many named reactions in organic chemistry and continue to be workhorses in both academic and industrial laboratories. This guide will focus on the practical application of this reactivity, providing not just the "how" but, more importantly, the "why" behind the experimental choices.

The Heart of Reactivity: Enolate Formation and Subsequent Alkylation

The most fundamental transformation involving this compound is the alkylation of its α-carbon. This reaction sequence is a cornerstone of synthetic organic chemistry, enabling the construction of more complex carbon skeletons.

Mechanistic Rationale: The Key to C-C Bond Formation

The process begins with the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized enolate ion. The choice of base is critical and depends on the desired outcome. For β-keto esters, which are relatively acidic (pKa ≈ 11 in DMSO), common alkoxide bases like sodium ethoxide (NaOEt) are often sufficient to generate a significant concentration of the enolate at equilibrium.[1] This enolate then acts as a nucleophile, attacking an electrophilic carbon, typically from an alkyl halide, in a classic Sₙ2 reaction to form a new carbon-carbon bond.[2]

For complete and irreversible enolate formation, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[3] This approach is particularly useful when dealing with sensitive substrates or when precise control over the reaction is required.

Sources

Physical properties of Methyl 3-oxooctanoate: boiling point, density

An In-Depth Technical Guide to the Physical Properties of Methyl 3-oxooctanoate: Boiling Point and Density

Introduction

This compound (CAS No. 22348-95-4) is a β-keto ester that serves as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process scale-up and reaction engineering. This guide provides a detailed overview of the boiling point and density of this compound, outlines experimental protocols for their determination, and offers insights into the theoretical underpinnings of these methods.

Core Physical Properties of this compound

A summary of the key physical properties of this compound is presented below. It is important to note that some of the readily available data is estimated and may require experimental verification for high-precision applications.

| Property | Value | Source(s) |

| Molecular Formula | C9H16O3 | [1][2][3] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Boiling Point | 219.30 °C at 760 mmHg (estimated) | [2][4] |

| Density | 0.994 g/mL | [3] |

Experimental Determination of Boiling Point

The accurate determination of a compound's boiling point is crucial for its purification by distillation and for understanding its volatility. Several methods can be employed, ranging from simple laboratory techniques to more sophisticated instrumental approaches.

Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[5]

Experimental Protocol:

-

A small sample of this compound (approximately 0.5 mL) is placed in a small test tube or a Durham tube.[5]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[5]

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Causality Behind Experimental Choices: The inverted capillary tube traps a small amount of air. As the sample is heated, the vapor pressure of the liquid increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and a rapid stream of bubbles emerges from the capillary tube. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary tube. The temperature at which this occurs represents the point where the vapor pressure of the liquid is equal to the external pressure, which is the definition of the boiling point.

Gas Chromatography (GC) Method

For a more precise determination, especially for mixtures or to simulate distillation, gas chromatography can be utilized, following principles outlined in standards like ASTM D7398 for fatty acid methyl esters.[6][7]

Experimental Protocol:

-

A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) is used.

-

The instrument is calibrated using a mixture of n-alkanes with known boiling points to establish a retention time versus boiling point curve.

-

A dilute solution of this compound in a suitable solvent is prepared and injected into the GC.

-

The sample is vaporized in the heated injection port and carried through the column by an inert gas.

-

The retention time of the this compound peak is recorded.

-

The boiling point is determined by correlating the retention time with the calibration curve.

Causality Behind Experimental Choices: The separation in a GC column is based on the partitioning of the analyte between the stationary phase and the mobile phase. For a non-polar column, elution is primarily in order of increasing boiling point. By calibrating with compounds of known boiling points, a reliable correlation between retention time and boiling point can be established.

Visualizing the Boiling Point Determination Workflow

Caption: Experimental workflows for determining the boiling point of this compound.

Experimental Determination of Density

Density is a fundamental physical property that is essential for mass-to-volume conversions and for computational fluid dynamics modeling.

Oscillating U-tube Densitometry

Modern digital density meters, which often utilize an oscillating U-tube, provide a rapid and highly accurate method for density determination.[8]

Experimental Protocol:

-

The density meter is calibrated using dry air and degassed, bidistilled water at a known temperature.[8]

-

The temperature of the measurement cell is precisely controlled.

-

A sample of this compound is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube filled with the sample.

-

The density is calculated by the instrument based on the oscillation period and the calibration data.

-

Measurements can be repeated at various temperatures to determine the temperature dependence of the density.[8]

Causality Behind Experimental Choices: The frequency of oscillation of the U-tube is dependent on its mass. By filling the tube with a sample of known volume (the internal volume of the tube), the mass of the sample can be precisely determined from the change in oscillation frequency. Density is then calculated as mass divided by volume. Calibration with standards of known density (air and water) ensures accuracy.

Visualizing the Density Determination Workflow

Caption: Workflow for the determination of density using an oscillating U-tube densitometer.

Conclusion

The physical properties of this compound, particularly its boiling point and density, are critical parameters for its application in scientific research and industrial processes. While estimated values are available, precise experimental determination is often necessary for process optimization and safety. The methodologies outlined in this guide provide robust frameworks for obtaining accurate and reliable data for this important chemical intermediate.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 89668, this compound." PubChem, [Link].

-

FlavScents. "this compound." [Link].

-

Al-Hasan, M. "Density of Palm Oil-Based Methyl Ester." Journal of Chemical & Engineering Data, 2004, 49(2), 349-351. [Link].

-

The Good Scents Company. "this compound." [Link].

-

Stenutz. "this compound." [Link].

-

Chemistry LibreTexts. "6.2B: Step-by-Step Procedures for Boiling Point Determination." [Link].

-

ASTM International. "ASTM D7398 - 18 Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615°C by Gas Chromatography." [Link].

-

ASTM International. "Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615°C by Gas Chromatography." [Link].

Sources

- 1. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [flavscents.com]

- 3. This compound [stenutz.eu]

- 4. This compound, 22348-95-4 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infinitalab.com [infinitalab.com]

- 7. kaycantest.com [kaycantest.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of Methyl 3-oxooctanoate

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 3-oxooctanoate (CAS No. 22348-95-4), a key β-keto ester intermediate in synthetic organic chemistry.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols. By grounding every recommendation in the specific physicochemical properties and toxicological profile of the compound, this guide aims to foster a proactive safety culture rooted in scientific integrity.

Section 1: Compound Profile & Scientific Context

This compound is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecular architectures.[3] Its structure, featuring both a ketone and a methyl ester functional group, allows for a variety of chemical transformations.[4][5] However, this reactivity also dictates the specific hazards associated with its handling. Understanding its physical and chemical properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | [1][6] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow liquid | [7] |

| Boiling Point | ~219.3 °C @ 760 mm Hg (estimated) | [1][8] |

| Flash Point | ~86 °C / 187 °F (Tag Closed Cup, estimated) | [1][8] |

| Density | ~0.994 g/mL | [2] |

| Vapor Pressure | ~0.1 mmHg @ 25 °C (estimated) | [1][8] |

| Solubility | Slightly soluble in water (~4940 mg/L @ 25 °C, estimated) |[1][8] |

The compound's classification as a combustible liquid and its potential for irritation are directly linked to these properties and are the primary drivers for the handling precautions detailed below.[9]

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical for developing effective safety protocols. While toxicological data for this compound itself is not extensively detailed in all sources, information from analogous β-keto esters and supplier safety data sheets (SDS) allows for a comprehensive hazard profile.[7][10]

Table 2: GHS Hazard Classification Summary (Based on Analogous Compounds)

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 / May be harmful | H303: May be harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Note: Classifications are derived from data for similar β-keto esters and should be treated as a robust precautionary guide.[9][11]

Health Hazards: The "Why" Behind the Warnings

-

Dermal and Ocular Irritation: Like many esters and ketones, this compound can defat the skin, leading to irritation and dermatitis upon prolonged contact.[7][11] Direct contact with the eyes can cause serious irritation, including redness and potential conjunctivitis.[7][11] The causality lies in the compound's ability to disrupt the lipid bilayers of cell membranes.

-

Respiratory Tract Irritation: The compound's vapor pressure, though low, is not negligible.[1][8] Inhalation of vapors or aerosols, especially at elevated temperatures or in poorly ventilated areas, can irritate the mucous membranes of the respiratory system.[11]

-

Ingestion Hazards: Accidental ingestion may lead to gastrointestinal irritation.[7] While data on severe toxicity is limited, it is prudent to assume it may be harmful if swallowed.[11]

Physical Hazards: The Combustibility Risk

With a flash point of approximately 86°C, this compound is classified as a combustible liquid.[1][9] This means it does not ignite readily at ambient temperatures but can form flammable vapor-air mixtures if heated above its flash point.[9] Vapors are heavier than air and can travel along surfaces to a distant ignition source.[9] Therefore, handling procedures must eliminate potential ignition sources, particularly when the material is heated.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

The most effective way to mitigate risk is to use a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls (First Line of Defense)

-

Chemical Fume Hood: All manipulations of this compound that could generate aerosols or vapors (e.g., heating, agitation, transfers of large volumes) must be conducted inside a certified chemical fume hood.[7][12] This is the most critical engineering control to prevent respiratory exposure.[12]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[10]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7] This is a non-negotiable requirement for mitigating accidental exposures.

Administrative Controls (Procedural Safeguards)

-

Risk Assessment: Before any new procedure, a formal risk assessment should be conducted to identify potential exposure scenarios and implement specific controls.[13]

-

Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all tasks involving this chemical.

-

Access Control: Restrict access to areas where the chemical is stored or used to authorized personnel only.[14]

-

Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][14] Do not eat, drink, or apply cosmetics in the laboratory.[14]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and the potential for exposure.[15][16]

Table 3: Recommended Personal Protective Equipment

| Body Part | PPE Item | Specification & Rationale |

|---|---|---|

| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[7][15] Remove and dispose of contaminated gloves using proper technique to avoid skin contact.[11] |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles complying with ANSI Z87.1 or EN 166 standards are mandatory.[7][11] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, reactions under pressure).[15][17] |

| Body | Laboratory Coat | A flame-resistant lab coat or coveralls should be worn and kept fully fastened to protect skin and personal clothing.[11] |